LogP-Driven Lipophilicity Differentiation vs. tert-Butyl (furan-2-ylmethylene)carbamate
The methyl ester derivative exhibits a calculated LogP of 1.46 , significantly lower than the tert-butyl ester analog (CAS 479423-46-6), for which the tert-butyl carbamate moiety adds approximately 1.2–1.5 LogP units based on Hansch π constants for the –CH₂– to –C(CH₃)₃ increment [1]. The reduced lipophilicity of the methyl ester translates to higher aqueous solubility and potentially different membrane partitioning behavior—critical parameters for biological assay design or formulation development. Note: this is a class-level inference based on computational LogP and established fragment-based hydrophobicity constants.
(methyl vs. tert-butyl)
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.46 (chemsrc calculated) |
| Comparator Or Baseline | tert-Butyl (furan-2-ylmethylene)carbamate (CAS 479423-46-6) — estimated LogP ≈ 2.6–3.0 based on Δ LogP for –OCH₃ → –OC(CH₃)₃ substitution |
| Quantified Difference | Δ LogP ≈ –1.1 to –1.5 (methyl ester is more hydrophilic) |
| Conditions | Computational estimation; no experimental shake-flask LogP data available for either compound in open literature |
Why This Matters
For applications requiring aqueous-phase solubility or reduced non-specific protein binding, the ~10- to 30-fold lower predicted octanol partitioning of the methyl ester compared to the tert-butyl analog may be decisive.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71, 525–616. (Hansch π constants for fragment-based LogP estimation.) View Source
